molecular formula C8H9NO4 B14178249 2-Ethoxy-6-nitrophenol CAS No. 855626-85-6

2-Ethoxy-6-nitrophenol

Cat. No.: B14178249
CAS No.: 855626-85-6
M. Wt: 183.16 g/mol
InChI Key: QDTKLGXJZHWDFA-UHFFFAOYSA-N
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Description

2-Ethoxy-6-nitrophenol is a phenolic compound characterized by an ethoxy (-OCH₂CH₃) substituent at the 2-position and a nitro (-NO₂) group at the 6-position of the aromatic ring. The ethoxy group enhances solubility in organic solvents compared to hydroxylated phenols, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No.

855626-85-6

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-ethoxy-6-nitrophenol

InChI

InChI=1S/C8H9NO4/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,10H,2H2,1H3

InChI Key

QDTKLGXJZHWDFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-6-nitrophenol can be synthesized through a multi-step process involving the nitration of ethoxyphenol. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification steps, including recrystallization and distillation, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxy-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Ethoxy-6-nitrophenol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications
This compound C₈H₉NO₄ 183.16 Ethoxy (2-), nitro (6-), phenolic -OH Coordination chemistry precursors
2-Chloro-6-methyl-3-nitrophenol C₇H₆ClNO₃ 187.58 Chloro (2-), methyl (6-), nitro (3-) Higher acidity due to electron-withdrawing Cl
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 Amino (2-), nitro (6-), ketone Potential photochemical applications
2-Amino-4-chloro-6-nitrophenol C₆H₅ClN₂O₃ 188.50 Amino (2-), chloro (4-), nitro (6-) Limited toxicological data
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine C₁₀H₁₁FN₂O₂ 210.21 Fluoro (2-), nitro (6-), dimethylamine Fluorine-induced polarity for drug design
Methyl (2-chloro-6-nitrophenoxy)acetate C₉H₈ClNO₅ 245.61 Chloro (2-), nitro (6-), ester Ester hydrolysis susceptibility

Functional Group Analysis

  • Electron Effects: The ethoxy group in this compound donates electrons via resonance, reducing phenolic acidity compared to chloro-substituted analogs (e.g., 2-Chloro-6-methyl-3-nitrophenol, where Cl withdraws electrons, increasing acidity) . Nitro groups in all compounds enhance electrophilic substitution resistance but may participate in redox reactions.
  • Solubility and Reactivity: Ethoxy and ester groups (e.g., in Methyl (2-chloro-6-nitrophenoxy)acetate ) improve organic-phase solubility, whereas amino groups (e.g., in 2-Amino-4-chloro-6-nitrophenol ) increase water affinity. Steric Hindrance: Methyl groups (e.g., in 2-Chloro-6-methyl-3-nitrophenol ) may restrict access to reactive sites.

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